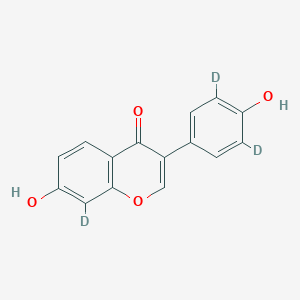
Daidzein-3',5',8-d3
Übersicht
Beschreibung
Daidzein-3’,5’,8-d3 is a deuterium-labeled version of daidzein, a naturally occurring isoflavone found in soy products. This compound is enhanced with deuterium atoms at specific positions, which increases its stability and may be useful for tracking and studying the metabolic pathways of daidzein through techniques like mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Daidzein-3’,5’,8-d3 has a wide range of scientific research applications:
Chemistry: Used in studying the metabolic pathways and stability of daidzein.
Biology: Helps in understanding the biological effects of daidzein, including its antioxidant and anti-inflammatory properties.
Wirkmechanismus
Target of Action
Daidzein-3’,5’,8-d3, also referred to as 8-daidzein, is an isoflavone naturally found in plants and herbs . It belongs to the class of phytoestrogens, exhibiting estrogen-like effects . This suggests that its primary targets could be estrogen receptors, which play a crucial role in various biological processes including cardiovascular health, bone health, and cognitive function .
Mode of Action
As a phytoestrogen, it is likely to interact with estrogen receptors, mimicking the effects of estrogen in the body . This interaction can lead to changes in gene expression and cellular function, potentially contributing to its observed health benefits .
Result of Action
Research has investigated the ability of Daidzein-3’,5’,8-d3 to enhance cardiovascular health, lower osteoporosis risk, and improve cognitive function . These effects are likely the result of its interaction with estrogen receptors and the subsequent changes in cellular function .
Safety and Hazards
Zukünftige Richtungen
Daidzein has received great attention as a fascinating pharmacophore with remarkable potential for the therapeutic management of several diseases . Certain pharmacokinetic properties of Daidzein such as less aqueous solubility, low permeability, and poor bioavailability are major obstacles restricting the therapeutic applications . Therefore, nanotechnology-based formulations have been investigated for Daidzein in preceding years .
Biochemische Analyse
Biochemical Properties
Daidzein-3’,5’,8-d3 plays a significant role in biochemical reactions due to its enhanced stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, daidzein, the non-deuterated form, has been shown to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria . This interaction is crucial as it may be useful as an anti-alcohol agent. Additionally, daidzein-3’,5’,8-d3 can be used to study the metabolic pathways of daidzein, providing insights into its biochemical properties and interactions .
Molecular Mechanism
The molecular mechanism of daidzein-3’,5’,8-d3 involves its interaction with various biomolecules. For example, daidzein has been shown to interact with epidermal growth factor receptor tyrosine kinase (EGFR-TK) through molecular docking and molecular dynamics simulations . This interaction suggests potential anticancer activity. Additionally, daidzein induces apoptosis in breast cancer cells via the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . Daidzein-3’,5’,8-d3 can be used to study these mechanisms in greater detail due to its enhanced stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of daidzein-3’,5’,8-d3 can change over time. Studies have shown that daidzein has several biological effects such as antioxidation, anti-inflammation, chemoprevention, and anticancer effects . The stability of daidzein-3’,5’,8-d3, enhanced by deuterium labeling, allows for more accurate tracking of these effects over time. Additionally, nano-formulations of daidzein have been developed to increase its oral bioavailability, which can impact its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of daidzein-3’,5’,8-d3 vary with different dosages in animal models. Studies have shown that daidzein can inhibit lipopolysaccharide-induced inflammation in macrophage cell models . The dosage of daidzein-3’,5’,8-d3 can influence its effectiveness and potential toxicity. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits. The enhanced stability of daidzein-3’,5’,8-d3 allows for more precise dosage studies.
Metabolic Pathways
Daidzein-3’,5’,8-d3 is involved in various metabolic pathways. It is first deglycosylated to large amounts of daidzein by intestinal bacteria and subsequently converted to minor amounts of methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein . These metabolic pathways involve interactions with enzymes such as glucosidase and other intestinal bacteria. The enhanced stability of daidzein-3’,5’,8-d3 allows for more accurate tracking of these metabolic pathways.
Transport and Distribution
Daidzein-3’,5’,8-d3 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The deuterium labeling of daidzein-3’,5’,8-d3 enhances its stability, allowing for more accurate studies of its transport and distribution within biological systems.
Subcellular Localization
The subcellular localization of daidzein-3’,5’,8-d3 is crucial for its activity and function. Daidzein has been shown to induce apoptosis in breast cancer cells via the mitochondrial pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of daidzein-3’,5’,8-d3 involves the incorporation of deuterium atoms into the daidzein molecule. One common method is the enzymatic hydrolysis of daidzin in a “green” reaction medium, such as deep eutectic solvents. This method is highly efficient and environmentally friendly, achieving a maximum yield of 97.53% .
Industrial Production Methods
Industrial production of daidzein-3’,5’,8-d3 can involve the use of long-circulating liposomes prepared using ultrasonication and lipid film-hydration methods. These methods optimize the encapsulation efficiency and drug loading, making the production process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions
Daidzein-3’,5’,8-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.
Reduction: Reduction reactions can help in understanding the compound’s behavior under different conditions.
Substitution: Substitution reactions, especially involving deuterium, are crucial for labeling and tracking the compound in metabolic studies.
Common Reagents and Conditions
Common reagents used in these reactions include deep eutectic solvents for enzymatic hydrolysis and various catalysts for oxidation and reduction reactions. The conditions often involve controlled temperatures and pH levels to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions include various metabolites of daidzein, such as methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzin: A natural isoflavone glycoside found in soy products.
Genistein: Another isoflavone with similar biological activities.
Glycitein: An isoflavone found in soy and legumes.
Uniqueness
Daidzein-3’,5’,8-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the metabolic pathways and stability of daidzein is crucial .
Eigenschaften
IUPAC Name |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481999 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220930-96-1 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




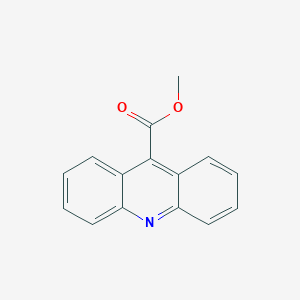
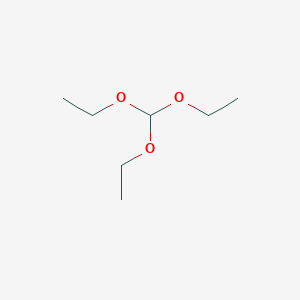
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
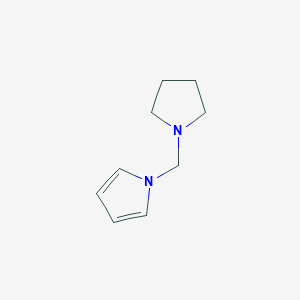



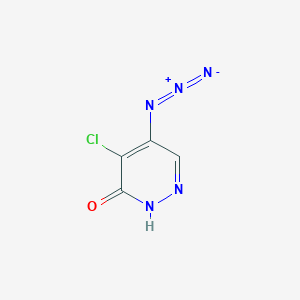
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)



